![molecular formula C11H12FNO3 B2819569 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene CAS No. 1233955-14-0](/img/structure/B2819569.png)
2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Synthesis and Chemical Reactions
Nitrobenzene derivatives, analogous to "2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene," are utilized in various chemical syntheses and transformations. For example, the preparation of 2-Fluoro-5-nitrobenzonitrile involves reactions with amines, amino acids, and NH-heteroaromatic compounds, highlighting the reactivity and potential application of similar compounds in synthesizing complex organic molecules (Wilshire, 1967).
Catalysis and Material Science
In material science, reduced graphene oxide has been explored as a catalyst for the reduction of nitrobenzene at room temperature, showcasing the use of nitrobenzene derivatives in catalysis and potential environmental applications. This study demonstrates high catalytic activity and stability, indicating the importance of nitrobenzene derivatives in developing new materials and catalysts (Gao et al., 2011).
Environmental Applications
The degradation of nitrobenzene, a significant environmental pollutant, through chemical reduction pretreatment before enzyme-mediated oxidative polymerization, highlights the environmental relevance of studying nitrobenzene derivatives. Zerovalent iron (Fe0) has been used successfully to reduce nitrobenzene to aniline in synthetic wastewater, emphasizing the potential of similar compounds in environmental pollution control (Mantha et al., 2001).
Photophysical Studies
Research into the photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound, offers insights into the complex behavior of such molecules under UV absorption. This work is critical for understanding the properties of related compounds in applications ranging from optical materials to environmental degradation pathways (Giussani & Worth, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclopentyloxy-1-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-6-3-7-10(13(14)15)11(9)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNISDUHPZFZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene |
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